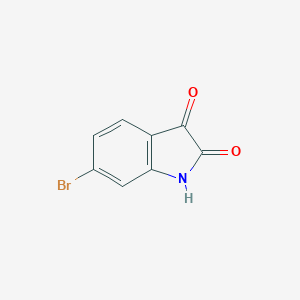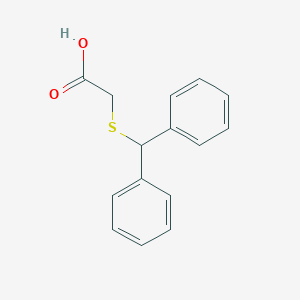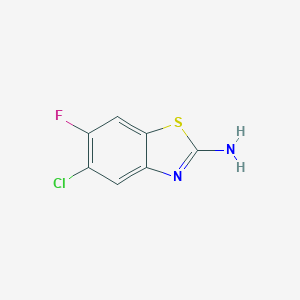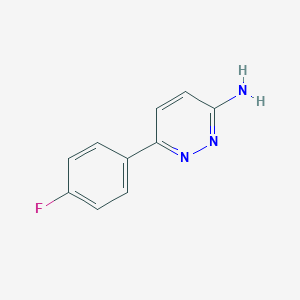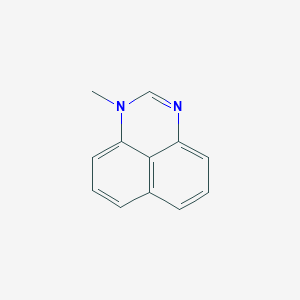
1-Methyl-1H-perimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-1H-perimidine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. This compound has a unique structure that makes it an interesting subject for investigation.
作用机制
The mechanism of action of 1-Methyl-1H-perimidine varies depending on its application. In medicinal chemistry, this compound induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In material science, the unique structure of 1-Methyl-1H-perimidine allows it to form stable coordination bonds with metal ions, leading to the formation of MOFs. In catalysis, 1-Methyl-1H-perimidine acts as a ligand for transition metal catalysts, facilitating the reaction by stabilizing the transition state.
Biochemical and Physiological Effects:
1-Methyl-1H-perimidine has shown minimal toxicity in in vitro and in vivo studies. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells without affecting normal cells. In material science, the use of 1-Methyl-1H-perimidine in the synthesis of MOFs has shown no adverse effects on the environment. In catalysis, the use of 1-Methyl-1H-perimidine as a ligand has shown high selectivity and efficiency in various reactions.
实验室实验的优点和局限性
One advantage of using 1-Methyl-1H-perimidine in scientific research is its high yield and purity in synthesis. This allows for reproducibility of experiments and reliable results. Another advantage is its versatility in various fields of research. However, a limitation of using 1-Methyl-1H-perimidine is its limited solubility in polar solvents, which can affect its application in certain reactions. Additionally, the high cost of synthesis and limited availability of this compound can hinder its use in large-scale experiments.
未来方向
The future directions for 1-Methyl-1H-perimidine research are vast. In medicinal chemistry, further studies can be conducted to investigate the potential of this compound as an anticancer drug in clinical trials. In material science, the use of 1-Methyl-1H-perimidine in the synthesis of novel materials such as MOFs can be further explored for its potential applications in gas storage, separation, and catalysis. In catalysis, the use of 1-Methyl-1H-perimidine as a ligand can be optimized for higher selectivity and efficiency in various reactions. Overall, the unique structure and potential applications of 1-Methyl-1H-perimidine make it a promising subject for future scientific research.
合成方法
The synthesis of 1-Methyl-1H-perimidine can be achieved through several methods. One of the most common methods is the reaction of 2,4,5-trimethoxybenzaldehyde with methylamine in the presence of a catalyst such as acetic acid. Another method involves the reaction of 2,4,5-trimethoxybenzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. Both methods result in the formation of 1-Methyl-1H-perimidine with high yields and purity.
科学研究应用
1-Methyl-1H-perimidine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that 1-Methyl-1H-perimidine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In material science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. In catalysis, 1-Methyl-1H-perimidine has been used as a ligand for transition metal catalysts in various reactions such as Suzuki coupling and Heck reaction.
属性
CAS 编号 |
19585-93-4 |
|---|---|
产品名称 |
1-Methyl-1H-perimidine |
分子式 |
C12H10N2 |
分子量 |
182.22 g/mol |
IUPAC 名称 |
1-methylperimidine |
InChI |
InChI=1S/C12H10N2/c1-14-8-13-10-6-2-4-9-5-3-7-11(14)12(9)10/h2-8H,1H3 |
InChI 键 |
WLQWDTFOKYWCQK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=CC=CC3=C2C1=CC=C3 |
规范 SMILES |
CN1C=NC2=CC=CC3=C2C1=CC=C3 |
其他 CAS 编号 |
19585-93-4 |
溶解度 |
24.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



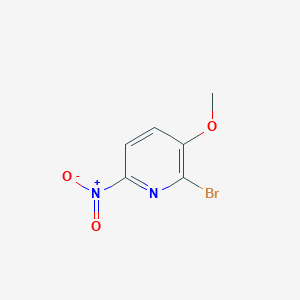
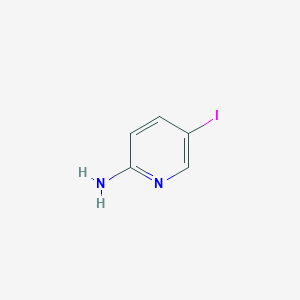
![3-(2-Chloroethyl)-7-methoxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B21401.png)
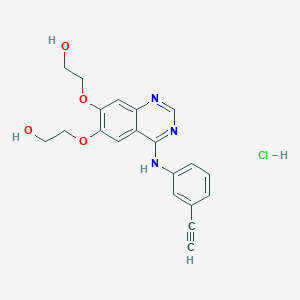
![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-64-[(2S,3R,4R,5S,6R)-3-[[(Z)-dec-4-enoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-26,31,44,49-tetrahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21407.png)
